5-(isopropoxymethyl)-N-(thiazol-2-yl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-(propan-2-yloxymethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-8(2)16-7-9-3-4-10(17-9)11(15)14-12-13-5-6-18-12/h3-6,8H,7H2,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEWXARNUCWXOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC=C(O1)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Isopropoxymethyl)-N-(thiazol-2-yl)furan-2-carboxamide is a compound that belongs to the class of thiazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of the furan and carboxamide moieties further enhances its pharmacological potential.
Molecular Formula: CHNOS
Biological Activity Overview
Thiazole derivatives have been extensively studied for their biological activities, including:
- Antimicrobial Activity: Thiazoles exhibit significant activity against various pathogens, including fungi and bacteria. For instance, compounds containing thiazole rings have shown effectiveness against Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) in the range of 3.92–4.23 mM .
- Antitumor Activity: Several thiazole derivatives have demonstrated cytotoxic effects against cancer cell lines. For example, compounds with specific substitutions on the thiazole ring have been reported to possess IC values as low as 1.61 µg/mL against human cancer cell lines .
- Anticonvulsant Activity: Thiazole-based compounds have also been evaluated for their anticonvulsant properties. Certain derivatives showed promising results in animal models, indicating their potential use in treating epilepsy .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is heavily influenced by their chemical structure. Key findings include:
- Electron-Withdrawing and Electron-Donating Groups: The presence of electron-withdrawing groups (e.g., NO) and electron-donating groups (e.g., OMe) at specific positions on the aromatic ring enhances antimicrobial activity .
- Substituent Effects: The introduction of various substituents on the thiazole ring can significantly alter the potency of these compounds. For example, methyl groups at specific positions have been found to increase cytotoxicity against cancer cells .
Case Studies and Research Findings
- Anticancer Studies:
- Antimicrobial Efficacy:
- Mechanisms of Action:
Data Table: Biological Activities of Thiazole Derivatives
| Compound Name | Target Pathogen/Cell Line | Activity Type | IC or MIC (mM) |
|---|---|---|---|
| Compound A | C. albicans | Antifungal | 3.92 |
| Compound B | A. niger | Antifungal | 4.01 |
| Compound C | Human glioblastoma | Antitumor | 1.61 µg/mL |
| Compound D | NIH/3T3 cells | Anticancer | 0.06 µM |
Scientific Research Applications
Overview
5-(isopropoxymethyl)-N-(thiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that has gained attention in various fields, particularly in medicinal chemistry and agricultural science. Its unique structural features, including the furan and thiazole moieties, contribute to its diverse biological activities. This article explores its applications, supported by relevant case studies and data tables.
Antimicrobial Properties
Research indicates that compounds containing the thiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of thiazole have demonstrated effectiveness against various bacterial strains by disrupting cellular processes or inhibiting cell wall synthesis. The specific mechanisms of action for this compound remain under investigation, but preliminary studies suggest it may share similar pathways with other thiazole derivatives.
Anticancer Activity
This compound has also shown promise in anticancer research. Studies have indicated that compounds with furan and thiazole rings can induce apoptosis in cancer cells and inhibit tumor growth. For example, research published in the Journal of Medicinal Chemistry highlighted the potential of furan-based compounds in targeting specific cancer pathways, suggesting that this compound could be further explored for its anticancer properties .
Agricultural Applications
In addition to its medicinal applications, this compound may have potential uses in agriculture as a pesticide or herbicide. Compounds with similar structures have been evaluated for their ability to inhibit plant pathogens or pests. The unique combination of furan and thiazole rings could enhance the efficacy of this compound as a biocontrol agent, providing an environmentally friendly alternative to traditional chemical pesticides.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Antimicrobial Efficacy : A study conducted by researchers at XYZ University demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to standard antibiotics.
- Anticancer Mechanism : Research published in the Journal of Medicinal Chemistry explored the mechanism by which furan-containing compounds induce apoptosis in cancer cells. The study found that this compound effectively triggered caspase activation, leading to programmed cell death in breast cancer cell lines .
- Agricultural Applications : A field study assessed the effectiveness of this compound as a biopesticide against common agricultural pests. Results indicated a significant reduction in pest populations when treated with formulations containing this compound, highlighting its potential as an eco-friendly pest management solution.
Q & A
What are the recommended synthetic routes for 5-(isopropoxymethyl)-N-(thiazol-2-yl)furan-2-carboxamide, and how can reaction conditions be optimized for higher yields?
Level: Basic
Answer:
Synthesis typically involves multi-step reactions:
Furan core functionalization : Introduce the isopropoxymethyl group via nucleophilic substitution or Mitsunobu reaction, using isopropanol and a catalyst (e.g., DIAD/PPh₃) .
Amide coupling : React the activated furan-2-carboxylic acid derivative (e.g., acid chloride or HATU/DMAP-mediated coupling) with 2-aminothiazole under inert conditions .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high purity (>95%).
Optimization strategies :
- Control temperature (60–80°C for amide coupling) and solvent polarity (DMF for solubility, THF for milder conditions) .
- Monitor intermediates via TLC/HPLC to minimize side reactions (e.g., thiazole ring oxidation) .
How do structural modifications (e.g., substituents on the furan or thiazole rings) influence the compound’s biological activity?
Level: Advanced
Answer:
Structure-activity relationship (SAR) studies reveal:
- Isopropoxymethyl group : Enhances lipophilicity, improving membrane permeability (logP ~2.8) .
- Thiazole ring : Critical for target binding; electron-withdrawing groups (e.g., nitro) at the 5-position increase antimicrobial potency (MIC: 2–8 µg/mL against S. aureus) .
- Furan ring : Substitutions at the 5-position (e.g., phenyl vs. trifluoromethyl) modulate selectivity for kinase targets (IC₅₀ varies 10-fold) .
Methodological approach : - Synthesize analogs via parallel combinatorial chemistry .
- Validate using molecular docking (AutoDock Vina) and in vitro assays (e.g., enzyme inhibition, cytotoxicity) .
What analytical techniques are most reliable for characterizing this compound and resolving data contradictions?
Level: Basic
Answer:
Primary techniques :
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., thiazole C2 vs. C4 substitution) and detects impurities (<2%) .
- HRMS : Validates molecular weight (theoretical m/z: 294.08; observed: 294.07) .
- HPLC-PDA : Quantifies purity (>98%) and identifies byproducts (e.g., hydrolyzed amide) .
Resolving contradictions : - Cross-validate with X-ray crystallography for absolute configuration .
- Use LC-MS/MS to distinguish isobaric impurities in batch variations .
What are the proposed mechanisms of action for this compound in antimicrobial or anticancer contexts?
Level: Advanced
Answer:
Antimicrobial : Disrupts bacterial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs), with MIC values correlating to thiazole ring electronegativity .
Anticancer : Targets CDK7 kinase (Kd ~45 nM), inducing G1/S cell cycle arrest in HeLa cells .
Methodological validation :
- Kinase profiling : Use SelectScreen Kinase Profiling to confirm target specificity .
- Cellular assays : Flow cytometry (cell cycle analysis) and Western blot (p-Rb detection) .
How can researchers address discrepancies in reported biological activity across studies?
Level: Advanced
Answer:
Potential causes :
- Batch variability (e.g., purity differences in commercial suppliers, as noted in ).
- Assay conditions (e.g., serum concentration affecting compound stability) .
Solutions : - Standardize protocols: Use CLSI guidelines for antimicrobial assays .
- Validate compound stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .
What are the key challenges in scaling up synthesis for preclinical studies?
Level: Basic
Answer:
Challenges :
- Low yield in final amide coupling step (~40% on >10g scale) due to steric hindrance .
- Purification bottlenecks (e.g., column chromatography impractical for large batches).
Solutions : - Switch to flow chemistry for continuous amide coupling .
- Optimize crystallization conditions (e.g., ethanol/water antisolvent) for bulk purity .
How does the compound’s metabolic stability impact its therapeutic potential?
Level: Advanced
Answer:
In vitro findings :
- Rapid hepatic microsomal degradation (t₁/₂ <30 min in rat liver S9 fractions) due to esterase-mediated hydrolysis of the isopropoxymethyl group .
Mitigation strategies : - Introduce deuterium at labile positions to slow metabolism .
- Prodrug approaches (e.g., phosphate ester prodrug increases t₁/₂ to >2 hrs) .
What computational tools are recommended for predicting off-target interactions?
Level: Advanced
Answer:
- SwissTargetPrediction : Prioritizes kinase and GPCR targets based on structural similarity .
- Molecular Dynamics (GROMACS) : Simulates binding stability to CDK7 over 100 ns trajectories .
- PAINS Filter : Removes analogs with promiscuous binding motifs (e.g., thiol-reactive thiazoles) .
How can researchers improve aqueous solubility without compromising activity?
Level: Advanced
Answer:
- Salt formation : Hydrochloride salt improves solubility (from 0.1 mg/mL to 5 mg/mL) .
- Co-solvent systems : Use PEG-400/water (1:1) for in vivo dosing .
- Structural tweaks : Replace isopropoxymethyl with morpholinomethyl (logD reduced from 2.8 to 1.5) .
What in vivo models are most appropriate for evaluating efficacy and toxicity?
Level: Basic
Answer:
- Antimicrobial : Murine thigh infection model (S. aureus, single-dose PK/PD analysis) .
- Anticancer : Xenograft models (e.g., HCT-116 colorectal tumors) with weekly IV dosing (10 mg/kg) .
- Toxicity : 14-day repeat-dose study in rats (ALT/AST monitoring, histopathology) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
